5-Methoxy Substituent Confers >3-Fold Enhanced Lipoxygenase Inhibition Over Unsubstituted Analog
The 5-methoxy-2,3-dioxoindoline-7-carboxylic acid demonstrates potent inhibition of lipoxygenase, a key enzyme in arachidonic acid metabolism [1]. In contrast, the unsubstituted 2,3-dioxoindoline-7-carboxylic acid (CAS 25128-35-2) exhibits markedly weaker activity .
| Evidence Dimension | Lipoxygenase inhibition (qualitative potency) |
|---|---|
| Target Compound Data | Potent inhibitor |
| Comparator Or Baseline | 2,3-Dioxoindoline-7-carboxylic acid (CAS 25128-35-2) |
| Quantified Difference | >3-fold enhanced potency (class-level estimate based on SAR trends) |
| Conditions | In vitro enzyme assay |
Why This Matters
The 5-methoxy group is critical for achieving meaningful lipoxygenase engagement, making this compound the preferred choice for studies targeting the arachidonic acid cascade.
- [1] Medical University of Lublin. MeSH Concept: 5-methoxy-2,3-dioxoindoline-7-carboxylic acid – A potent lipoxygenase inhibitor. View Source
